molecular formula C17H27NO2 B1674261 ICI-118,551 CAS No. 72795-26-7

ICI-118,551

カタログ番号: B1674261
CAS番号: 72795-26-7
分子量: 277.4 g/mol
InChIキー: VFIDUCMKNJIJTO-CJNGLKHVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β2サブタイプに、β1またはβ3などの他のβアドレナリン受容体のサブタイプよりも少なくとも100倍高い親和性で結合します 。この化合物は主に、β2アドレナリン受容体とその関連経路を研究するための科学研究で使用されています。

準備方法

ゼニドロール (塩酸塩) の合成は、ベース化合物であるゼニドロールの調製とその後の塩酸塩への変換を含むいくつかのステップを伴います。合成経路は通常、特定の前駆体を制御された条件下で反応させて目的の生成物を生成することを伴います。 工業的な生産方法では、通常、大規模な化学反応器と精製プロセスが用いられ、高純度と収率が確保されます .

化学反応の分析

Key Reaction Steps:

  • Precursor Preparation : The des-isopropyl precursor, (±)-1-[2,3-(dihydro-7-methyl-1H-inden-4-yl)oxy]-3-amino-2-butanol, is treated with [2-¹¹C]acetone.

  • Reductive Alkylation : The precursor undergoes reductive N-alkylation with [2-¹¹C]acetone in the presence of sodium cyanoborohydride (NaBH₃CN) to form the radiolabeled product .

Reaction Parameters:

ParameterValue
Radiochemical Yield15 ± 5% (non-decay corrected)
Radiochemical Purity>98%
Specific Radioactivity2.5 ± 0.5 Ci/μmol
Reaction Time30 minutes

This method ensures high radiochemical purity and sufficient yield for PET applications, enabling in vivo studies of β₂-adrenergic receptors in lungs and heart tissue .

Radiolabeling Mechanism

The radiolabeling process utilizes carbon-11 (t₁/₂ = 20.4 min) to tag the isopropylamino group. The reaction proceeds via:

Des isopropyl precursor+[211C]acetoneNaBH3CN[11C]ICI 118 551\text{Des isopropyl precursor}+[2^{-11}\text{C}]\text{acetone}\xrightarrow{\text{NaBH}_3\text{CN}}[^{11}\text{C}]\text{ICI 118 551}

This mechanism highlights the compound’s compatibility with isotopic labeling for biomedical imaging .

Chemical Stability and Solubility

ICI-118,551 hydrochloride (CAS 72795-01-8) exhibits the following properties:

  • Solubility : ≥2.5 mg/mL in saline at room temperature .

  • Stability : Stable under inert gas packaging .

Structural Data:

PropertyValue
Molecular FormulaC₁₇H₂₇NO₂·HCl
SMILESCC1=C(CCC2)C2=C(OCC@HC@HNC(C)C)C=C1.Cl
Molecular Weight313.87 g/mol

Inverse Agonist Activity and Receptor Interactions

Though not a direct chemical reaction, this compound’s non-competitive antagonism at β₂-adrenergic receptors involves conformational changes in the receptor structure. Studies show:

  • Kᵢ Values : 1.2 nM (β₂), 120 nM (β₁), and 257 nM (β₃) .

  • Mechanism : Binds to a distinct receptor state (R′) to suppress constitutive activity, reducing basal cyclic AMP levels .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) confirms ≥98% purity, with retention times and spectral data used to validate synthetic batches .

科学的研究の応用

Anticancer Properties

Mechanism of Action:
ICI-118,551 has demonstrated the ability to induce apoptosis in hemangioblastoma cells, particularly in Von Hippel-Lindau (VHL) disease contexts. It impairs the nuclear internalization of hypoxia-inducible factor 1-alpha (HIF-1α), leading to decreased activation of HIF-target genes and inhibition of angiogenesis .

Case Study:
In a study focusing on VHL-derived central nervous system hemangioblastoma primary cultures, treatment with this compound significantly reduced cell viability and angiogenic processes. The drug's effectiveness at concentrations as low as 100 μM highlights its potential as a therapeutic agent for HIF-related diseases .

Cardiovascular Applications

Vasodilation Effects:
Recent findings indicate that this compound enhances endothelial function by potentiating intermediate-conductance calcium-activated potassium channel (IKCa) activity. This effect leads to increased vasodilation in rat mesenteric arteries, suggesting a role in managing hypertension and improving vascular health .

Research Findings:
A study revealed that this compound selectively increases IKCa-mediated relaxations without reversing the effects of other β2-adrenergic agonists like salbutamol or propranolol. This unique mechanism positions this compound as a valuable tool in cardiovascular pharmacology .

Neuroprotective Effects

Neuroprotection Research:
this compound has been evaluated for its neuroprotective properties in models of ischemic stroke. It was part of a pharmacological screening approach that identified compounds with potential neuroprotective effects against neuronal injury caused by oxygen-glucose deprivation .

Mechanism Insights:
The compound's ability to modulate intracellular calcium levels may play a crucial role in its neuroprotective effects. By enhancing endothelial function and reducing oxidative stress, this compound could provide therapeutic benefits in neurodegenerative disorders .

Pharmacological Characterization

Selectivity and Binding Affinity:
this compound exhibits high selectivity for the β2-adrenoceptor with Ki values of 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity underpins its therapeutic applications and minimizes off-target effects.

In Vivo Studies:
Clinical trials have shown that doses of this compound do not significantly alter resting heart rate or blood pressure but effectively reduce exercise tachycardia at lower doses (less than 40 mg) . These findings support its use in clinical settings where modulation of heart rate is necessary.

Summary Table of Applications

Application Area Mechanism Key Findings
Oncology Induces apoptosis via HIF inhibitionReduces viability in hemangioblastoma cells
Cardiovascular Enhances IKCa-mediated vasodilationIncreases endothelial relaxation responses
Neuroprotection Modulates calcium levelsPotential benefits in ischemic stroke models
Pharmacological Characterization High selectivity for β2 receptorsMinimal impact on heart rate; effective in tachycardia management

作用機序

ゼニドロール (塩酸塩) は、β2アドレナリン受容体に選択的に結合することでその効果を発揮します。この結合は、受容体の活性を阻害し、サイクリックAMP (cAMP) のレベルを低下させ、その後の生理学的効果を引き起こします。 この化合物の作用は、β2アドレナリン受容体/G (i/o) タンパク質依存性経路を介して媒介され、内皮における一酸化窒素の産生を促進します このメカニズムは、特に肺動脈における血管弛緩作用にとって重要です .

類似化合物との比較

ゼニドロール (塩酸塩) は、β2アドレナリン受容体に対する高い選択性によりユニークです。類似の化合物には、次のものがあります。

ゼニドロール (塩酸塩) は、β2アドレナリン受容体に対する高い親和性と選択性を持ち、研究や潜在的な治療的用途において貴重なツールとなっています。

生物活性

ICI-118,551 is a selective β2-adrenergic receptor antagonist that has garnered attention for its diverse biological activities, particularly in pharmacology and therapeutic applications. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

This compound functions primarily as an inverse agonist at the β2-adrenergic receptor, exhibiting a high selectivity with a KiK_i value of approximately 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity allows this compound to effectively inhibit adenylate cyclase activity in various tissues, demonstrating its potential in modulating physiological responses.

1. Ocular Hypotensive Agent

Research indicates that this compound can significantly lower intraocular pressure (IOP) when applied topically. In studies involving unanaesthetized rabbits, the compound demonstrated a dose-dependent reduction in IOP, making it a candidate for treating conditions like glaucoma .

2. Anti-Cancer Properties

Recent studies have highlighted the compound's role in oncology. This compound has been shown to decrease cell viability in hemangioblastomas by inducing apoptosis and impairing the nuclear internalization of HIF-1α, which is crucial for tumor-related angiogenesis . The following table summarizes the effects of this compound on hemangioblastoma cells:

TreatmentCell Viability (%)Apoptosis InductionHIF-1α Internalization
Control1000Normal
This compound (100 µM)40-45SignificantImpaired

3. Cognitive Effects in Alzheimer’s Disease

In animal models of Alzheimer's disease (AD), administration of this compound exacerbated cognitive deficits and increased amyloid-beta levels. This suggests that while it may have therapeutic potential in other areas, its effects on cognitive function require careful consideration .

Case Studies

Case Study 1: Hemangioblastoma Treatment
A study involving primary cultures of VHL-derived hemangioblastomas demonstrated that treatment with this compound resulted in a significant upregulation of pro-apoptotic genes such as BAX and Caspase 9. The increase in caspase activity indicates a robust apoptotic response to the treatment .

Case Study 2: Ocular Pressure Management
In another study focused on ocular applications, this compound was administered to rabbits to assess its efficacy as an ocular hypotensive agent. The results showed a consistent decrease in IOP across various dosages without significant cardiovascular side effects .

Research Findings

The following summarizes key findings from recent research on this compound:

Study FocusKey Findings
Ocular HypotensionSignificant reduction in IOP in rabbit models; minimal cardiac side effects .
Cancer TherapyInduces apoptosis in hemangioblastoma cells; reduces viability significantly .
Alzheimer’s DiseaseExacerbates cognitive deficits; increases amyloid-beta levels in AD models .

特性

CAS番号

72795-26-7

分子式

C17H27NO2

分子量

277.4 g/mol

IUPAC名

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1

InChIキー

VFIDUCMKNJIJTO-CJNGLKHVSA-N

SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

異性体SMILES

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O

正規SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol
ICI 111,581
ICI 111581
ICI 118,551
ICI 118551
ICI 118551, hydrochloride
ICI-111581
ICI-118551

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICI-118,551
Reactant of Route 2
Reactant of Route 2
ICI-118,551
Reactant of Route 3
ICI-118,551
Reactant of Route 4
Reactant of Route 4
ICI-118,551
Reactant of Route 5
ICI-118,551
Reactant of Route 6
Reactant of Route 6
ICI-118,551

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。